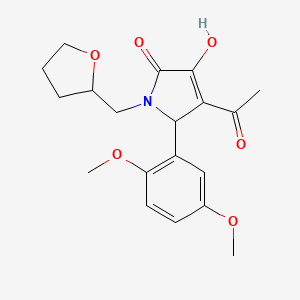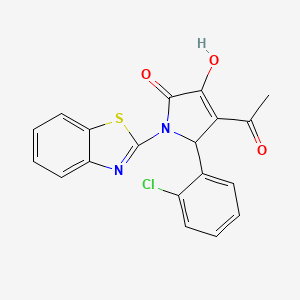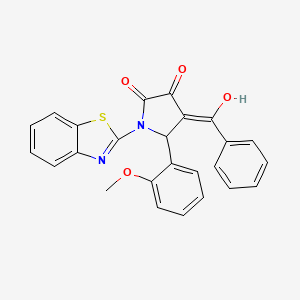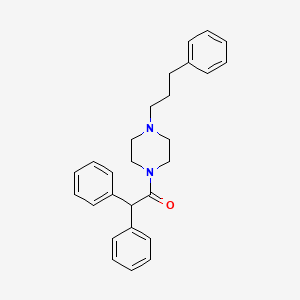![molecular formula C14H15N5OS B3907837 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3907837.png)
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide, also known as DMTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of pyrazole-based molecules and has shown promising results in various applications, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and also reduce the production of reactive oxygen species, which are involved in oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
実験室実験の利点と制限
One of the main advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide in lab experiments is its potent anti-inflammatory and analgesic activities, which make it a useful tool for studying various inflammatory and pain-related disorders. Additionally, this compound has also shown potential in the treatment of cancer, making it a useful tool for studying cancer cell growth and apoptosis. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and accessibility.
将来の方向性
There are several future directions for the study of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide. One potential direction is to investigate its potential application in the treatment of other inflammatory and pain-related disorders, such as rheumatoid arthritis and neuropathic pain. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential targets for its therapeutic use. Finally, studies could be conducted to optimize the synthesis method of this compound and develop more efficient and cost-effective methods for its production.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3-(2-thienyl)-1H-pyrazol-1-yl]acetamide has been extensively studied for its potential application in medicinal chemistry. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, this compound has also shown potential in the treatment of cancer, as it can inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(3-thiophen-2-ylpyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5OS/c1-10-8-13(18(2)16-10)15-14(20)9-19-6-5-11(17-19)12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEXDTFJLDZLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3907761.png)
![6-[2-(2-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907768.png)

![6-[3-(4-chlorobenzoyl)-2-(2,5-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907783.png)
![3-[3-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3907793.png)
![4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1,2-benzenediol](/img/structure/B3907816.png)
![6-[3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907817.png)

![6-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907826.png)


![6-[3-cinnamoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907864.png)

